molecular formula C12H15N3O4 B11537464 1-(2,4-Dinitrophenyl)azepane

1-(2,4-Dinitrophenyl)azepane

Cat. No.: B11537464
M. Wt: 265.26 g/mol
InChI Key: INKRSLKJVZILKS-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)azepane is a nitroaromatic compound featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) substituted at the 2,4-positions of the phenyl group with nitro (-NO₂) groups. This structural arrangement confers significant electron-withdrawing properties, influencing its reactivity in nucleophilic substitution and redox reactions.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)azepane

InChI

InChI=1S/C12H15N3O4/c16-14(17)10-5-6-11(12(9-10)15(18)19)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2

InChI Key

INKRSLKJVZILKS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Dinitrophenyl)azepane typically involves the reaction of azepane with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted azepane derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1-(2,4-diaminophenyl)azepane.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas (for reduction), potassium permanganate (for oxidation), and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,4-Dinitrophenyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2,4-dinitrophenyl)azepane, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features
1-(4-Nitrophenyl)azepane C₁₂H₁₆N₂O₂ 220.27 Single nitro group at para position Simpler structure; used in studies of aromatic substitution kinetics
1-(2-Chloro-4-nitrophenyl)azepane C₁₂H₁₅ClN₂O₂ 254.71 Chloro at ortho, nitro at para Enhanced steric hindrance; potential for halogen-mediated reactivity
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 Sulfonyl and nitro groups Increased polarity; sulfonyl groups enhance solubility and biological interactions
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane C₁₃H₁₅ClN₂O₃ 282.72 Carbonyl linkage Rigid planar structure; carbonyl enables conjugation with aromatic systems
1-(4-Aminophenyl)[1,4]diazepane C₁₁H₁₇N₃ 191.28 Amino group at para position Electron-donating amino group; contrasts nitro derivatives in redox behavior

Reactivity and Kinetic Analysis

Evidence from 2,4-dinitrobenzene derivatives (e.g., 2,4-dinitrophenyl ethers, sulfides) reveals that nitro groups significantly accelerate nucleophilic aromatic substitution (SNAr) reactions. For example:

  • Hydrazine Reactivity : Reactions of 2,4-dinitrophenyl ethers with hydrazine in DMSO follow pseudo-first-order kinetics, with second-order rate constants (kA) ranging from 0.05 to 0.20 M⁻¹s⁻¹ depending on the leaving group (e.g., -OPh, -SPh). The electron-withdrawing nitro groups stabilize the Meisenheimer intermediate, facilitating substitution .
  • Thermodynamic Parameters : ΔH° and ΔS° values for these reactions are typically negative , indicating exothermic processes with ordered transition states.

This compound is expected to exhibit similar reactivity patterns, though the azepane ring’s larger size may reduce steric strain compared to six-membered analogs like piperidine derivatives .

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